molecular formula C19H26N4O2 B2517747 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea CAS No. 2034374-57-5

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea

Cat. No.: B2517747
CAS No.: 2034374-57-5
M. Wt: 342.443
InChI Key: BLGCXIPQTTVUEB-UHFFFAOYSA-N
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Description

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, an oxane moiety, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Oxane Moiety: The oxane moiety can be introduced through a nucleophilic substitution reaction, where an oxane derivative reacts with the pyrazole intermediate.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be attached via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the pyrazole-oxane intermediate in the presence of a Lewis acid catalyst.

    Formation of the Urea Linkage: The final step involves the reaction of the pyrazole-oxane-phenylpropyl intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or phenylpropyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antidiabetic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(oxan-4-yl)-1H-pyrazole: A related compound with a similar pyrazole and oxane structure but lacking the phenylpropyl and urea moieties.

    1-(3-phenylpropyl)-3-(1H-pyrazol-4-yl)urea: A compound with a similar urea and phenylpropyl structure but lacking the oxane moiety.

Uniqueness

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea is unique due to the combination of its pyrazole, oxane, phenylpropyl, and urea moieties, which contribute to its distinct chemical properties and potential biological activities. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological effects.

Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-19(20-11-6-9-16-7-2-1-3-8-16)22-17-13-21-23(14-17)15-18-10-4-5-12-25-18/h1-3,7-8,13-14,18H,4-6,9-12,15H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGCXIPQTTVUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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